molecular formula C4H8ClN3 B1532689 (1H-Pyrazol-3-YL)methanamine hydrochloride CAS No. 1196153-72-6

(1H-Pyrazol-3-YL)methanamine hydrochloride

Cat. No. B1532689
CAS RN: 1196153-72-6
M. Wt: 133.58 g/mol
InChI Key: CJXGXVKUSRZGNX-UHFFFAOYSA-N
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Description

“(1H-Pyrazol-3-YL)methanamine hydrochloride” is a chemical compound with the CAS Number: 1196153-72-6 . It has a molecular weight of 133.58 . The IUPAC name for this compound is 1H-pyrazol-3-ylmethanamine hydrochloride .


Molecular Structure Analysis

The InChI code for “(1H-Pyrazol-3-YL)methanamine hydrochloride” is 1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2, (H,6,7);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

“(1H-Pyrazol-3-YL)methanamine hydrochloride” is stored in a freezer . The physical form of this compound is a powder .

Scientific Research Applications

Catalysis

(1H-Pyrazol-3-YL)methanamine hydrochloride: can serve as a catalyst or a catalyst precursor in organic reactions. Its ability to donate electrons can be harnessed to facilitate reactions such as reductions or condensations. Researchers may also explore its use in asymmetric synthesis to create chiral molecules with high enantiomeric purity.

Each of these applications demonstrates the versatility and importance of (1H-Pyrazol-3-YL)methanamine hydrochloride in scientific research across multiple disciplines. The compound’s structural features make it a valuable tool in the synthesis and modification of a wide range of chemical entities. Information based on search results and chemical databases .

Safety and Hazards

The compound is harmful if swallowed and in contact with skin . It causes skin irritation and serious eye irritation .

properties

IUPAC Name

1H-pyrazol-5-ylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3.ClH/c5-3-4-1-2-6-7-4;/h1-2H,3,5H2,(H,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJXGXVKUSRZGNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN=C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1H-Pyrazol-3-YL)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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